molecular formula C18H17NO3 B13686731 Methyl 2-Benzamido-3-phenyl-2-butenoate

Methyl 2-Benzamido-3-phenyl-2-butenoate

Cat. No.: B13686731
M. Wt: 295.3 g/mol
InChI Key: UAJCTPMQTPVURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Benzamido-3-phenyl-2-butenoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Benzamido-3-phenyl-2-butenoate typically involves the reaction of methyl acetoacetate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Benzamido-3-phenyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-Benzamido-3-phenyl-2-butenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Benzamido-3-phenyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial growth, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Methyl 2-Benzamido-3-phenylbutanoate

Comparison: Methyl 2-Benzamido-3-phenyl-2-butenoate is unique due to its specific structural features, such as the presence of a butenoate moiety. This structural difference can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the double bond in the butenoate group may enhance its ability to undergo certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 2-benzamido-3-phenylbut-2-enoate

InChI

InChI=1S/C18H17NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,19,20)

InChI Key

UAJCTPMQTPVURH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.